2-Methylbenzo[d]oxazol-6-ol
Overview
Description
2-Methylbenzo[d]oxazol-6-ol is a compound that is structurally related to various heterocyclic compounds that have been synthesized and studied for their potential applications in different fields such as pharmaceuticals, materials science, and catalysis. Although the provided papers do not directly discuss 2-Methylbenzo[d]oxazol-6-ol, they do provide insights into similar heterocyclic compounds that can help infer the properties and reactivity of 2-Methylbenzo[d]oxazol-6-ol.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multicomponent reactions, as seen in the synthesis of 2-arylbenzo[d]imidazo[2,1-b]thiazoles, which are formed from a three-component reaction involving 2-aminobenzothiazoles, barbituric acids, and terminal aryl acetylenes or aryl methyl ketones . Similarly, the synthesis of 2-arylbenzothiazoles is achieved through oxidative annulation and C-H functionalization under transition-metal-free conditions, using DMSO or oxygen as the oxidant . These methods highlight the potential for creating complex molecules through the formation of multiple bonds in a single reaction step, which could be applicable to the synthesis of 2-Methylbenzo[d]oxazol-6-ol.
Molecular Structure Analysis
The molecular structure of related compounds is often determined using X-ray diffraction, as seen with 2-amino-6-methylbenzothiazole and its metal complexes . Computational methods such as DFT calculations are also employed to predict and confirm the molecular structure, as demonstrated in the study of benzimidazole-tethered oxazepine heterocyclic hybrids . These techniques could be used to analyze the molecular structure of 2-Methylbenzo[d]oxazol-6-ol, providing insights into its conformation and stability.
Chemical Reactions Analysis
The chemical reactivity of heterocyclic compounds is diverse. For instance, the azo-hydrazone tautomerism of azo dyes derived from 2-methylbenzothiazole has been investigated using NMR and DFT calculations, showing the equilibrium between different tautomeric forms . The coordination chemistry of 2-amino-6-methylbenzothiazole with metals such as Ag(I) and Cu(II) also reveals the potential for forming complexes with different geometries and coordination environments . These studies suggest that 2-Methylbenzo[d]oxazol-6-ol could also exhibit interesting reactivity, particularly in forming tautomers or coordination complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For example, the mesomorphic properties of new liquid crystalline dihydrobenzo[d]isoxazoles have been reported, indicating the potential for these compounds to exhibit liquid crystalline phases . The antimicrobial, antioxidant, and enzyme inhibition activities of 2-amino-6-methylbenzothiazole and its metal complexes have been studied, showing moderate biological activity . These findings suggest that 2-Methylbenzo[d]oxazol-6-ol could also possess unique physical properties and biological activities, which would be worth investigating.
Scientific Research Applications
Electroluminescent Properties and OLED Applications
2-Methylbenzo[d]oxazol-6-ol derivatives have been investigated for their electroluminescent properties, particularly in the context of organic light-emitting diodes (OLEDs). Studies have demonstrated that these compounds can be used as effective dopant emitters in OLEDs, contributing to high luminance and efficiency. For instance, iridium (III) complexes based on 2-methylbenzo[d]oxazol-6-ol derivatives exhibit strong phosphorescence emission, high thermal stability, and reversible redox behavior, making them promising candidates for OLED applications (Li et al., 2013); (Li et al., 2013).
Synthesis and Structural Analysis
Significant research has been conducted on the synthesis and structural analysis of derivatives of 2-Methylbenzo[d]oxazol-6-ol. These studies have expanded the understanding of the spatial and electronic structures of these compounds, enabling the synthesis of new derivatives for various applications. For example, the synthesis and structure of new derivatives of 10-R-4-Methyl-1,8-Dinitro-3-Oxa-5,10-Diazatricyclo[6.3.1.02.6]Dodeca-2(6),4-Diene have been explored, showing potential for the creation of physiologically active compounds (Mukhtorov et al., 2019).
Quantum-Chemical Modeling
The interaction of 2-methylbenzo[d]oxazol-6-ol derivatives with other chemical entities has been modeled using quantum-chemical methods. This research helps in understanding the reaction mechanisms and potential reaction centers of these compounds, thereby facilitating the design of new chemical entities and drugs (Blokhin et al., 2019).
Potential in Anticonvulsant Agents
Compounds derived from 2-Methylbenzo[d]oxazol-6-ol have been synthesized and tested for their anticonvulsant effects. Studies have identified specific derivatives that demonstrate promising potential as anticonvulsant agents, highlighting their therapeutic applications in the field of neurology (Wei et al., 2010).
Applications in Antiproliferation and Cancer Research
Derivatives of 2-Methylbenzo[d]oxazol-6-ol have been studied for their antiproliferative activities against various cancer cell lines. The design and synthesis of these compounds, along with their in vitro antiproliferation activity, suggest their potential in the development of novel anticancer therapies (Kuzu et al., 2022).
Other Applications
Further research on 2-Methylbenzo[d]oxazol-6-ol derivatives explores their applications in various fields such as dye synthesis, photochromic materials, and as intermediates in drug synthesis. These studies provide a broad perspective on the versatility and potential of these compounds in different scientific and industrial applications (Prostota et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methyl-1,3-benzoxazol-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-5-9-7-3-2-6(10)4-8(7)11-5/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKJWYDRDBVDJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350303 | |
Record name | 2-methylbenzo[d]oxazol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbenzo[d]oxazol-6-ol | |
CAS RN |
5078-07-9 | |
Record name | 2-methylbenzo[d]oxazol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-1,3-benzoxazol-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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